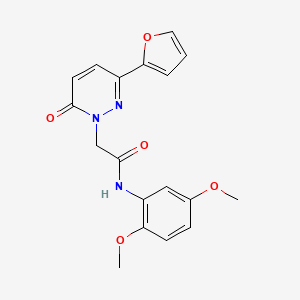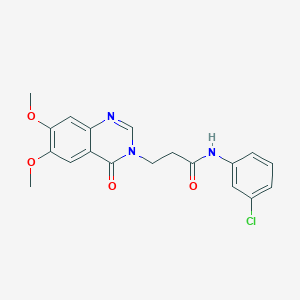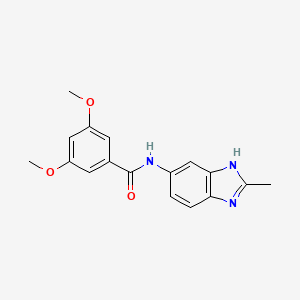![molecular formula C17H24N4O2S B10982598 N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B10982598.png)
N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide, also known by its systematic name 4-amino-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]benzamide , is a chemical compound with the molecular formula C₁₂H₁₈N₂O₃S₂. It has a molecular weight of approximately 302.4 g/mol . This compound features a piperazine ring, a thiomorpholine group, and a phenylcarboxamide moiety.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the reaction of 4-phenylpiperazine-1-carboxylic acid with thiomorpholine-4-one. The thiomorpholine-4-one group is introduced via a condensation reaction. The overall synthetic route can be summarized as follows:
Acylation: The carboxylic acid group of 4-phenylpiperazine-1-carboxylic acid reacts with thiomorpholine-4-one to form the target compound.
Purification: The resulting product is purified through recrystallization or other suitable methods.
Industrial Production:: While detailed industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactions::
Acylation: The initial step in the synthesis involves acylation of the piperazine ring with the thiomorpholine-4-one group.
Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Thiomorpholine-4-one: Used for acylation.
Acid/Base Catalysts: Facilitate hydrolysis.
Electrophilic Reagents: Used for phenyl substitution.
Major Products:: The major product is the desired N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The precise mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar structural motifs include:
- 4-amino-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide
- 4-amino-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide
These compounds share the thiomorpholine-4-one moiety but differ in their substituents.
Properties
Molecular Formula |
C17H24N4O2S |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-(2-oxo-2-thiomorpholin-4-ylethyl)-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H24N4O2S/c22-16(20-10-12-24-13-11-20)14-18-17(23)21-8-6-19(7-9-21)15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,23) |
InChI Key |
BLBZESKPJODZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10982516.png)

![N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide](/img/structure/B10982532.png)
![methyl 2-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10982542.png)

![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B10982554.png)
![N-{2-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B10982555.png)
![2-(2,4-dichlorophenoxy)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982573.png)
![{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(3-fluorophenyl)methanone](/img/structure/B10982575.png)

![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10982589.png)
![1-ethyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10982595.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B10982608.png)
![N-(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10982615.png)
